4-[4-(2-Methylcyclopentene-1-carbonyl)piperazin-1-yl]sulfonylbenzoic acid
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Overview
Description
4-[4-(2-Methylcyclopentene-1-carbonyl)piperazin-1-yl]sulfonylbenzoic acid is a complex organic compound that features a piperazine ring, a sulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methylcyclopentene-1-carbonyl)piperazin-1-yl]sulfonylbenzoic acid typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the 2-Methylcyclopentene-1-carbonyl group: This step involves the acylation of the piperazine ring using 2-Methylcyclopentene-1-carbonyl chloride under basic conditions.
Benzoic acid attachment: The final step involves the coupling of the sulfonylated piperazine with benzoic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl group on the cyclopentene ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The sulfonyl and benzoic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(2-Methylcyclopentene-1-carbonyl)piperazin-1-yl]sulfonylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methylcyclopentene-1-carbonyl)piperazin-1-yl]sulfonylbenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: The compound could inhibit key enzymes or block receptor sites, disrupting normal cellular processes and leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Benzoyl)piperazin-1-yl]sulfonylbenzoic acid
- 4-[4-(Cyclohexylcarbonyl)piperazin-1-yl]sulfonylbenzoic acid
Uniqueness
4-[4-(2-Methylcyclopentene-1-carbonyl)piperazin-1-yl]sulfonylbenzoic acid is unique due to the presence of the 2-Methylcyclopentene-1-carbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[4-(2-methylcyclopentene-1-carbonyl)piperazin-1-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13-3-2-4-16(13)17(21)19-9-11-20(12-10-19)26(24,25)15-7-5-14(6-8-15)18(22)23/h5-8H,2-4,9-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZMUDCJIYCYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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